molecular formula C35H45N5O11 B12645976 Ergocornine, tartrate CAS No. 102489-74-7

Ergocornine, tartrate

Cat. No.: B12645976
CAS No.: 102489-74-7
M. Wt: 711.8 g/mol
InChI Key: WSMUEVXJQAQQQM-CWNVUFIVSA-N
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Description

Overview of Ergot Alkaloids as Fungal Secondary Metabolites

Ergot alkaloids (EAs) are a significant class of secondary metabolites produced by various fungi, most notably those belonging to the Clavicipitaceae and Trichocomaceae families. nih.gov These complex nitrogenous compounds are synthesized by fungi such as Claviceps purpurea, which commonly infects cereal crops like rye, wheat, and barley. encyclopedia.pub The production of these alkaloids occurs within the fungal sclerotia, which are hardened masses of mycelium that replace the grains of the host plant. scirp.orgresearchgate.net While the synthesis of EAs does not appear to be essential for the normal growth and development of the producing fungi, these compounds can act as virulence factors. nih.gov

The biosynthesis of ergot alkaloids is a complex process that is heavily influenced by environmental conditions, which can lead to low yields in natural settings. nih.gov All ergot alkaloids share a fundamental tetracyclic ergoline (B1233604) ring structure. encyclopedia.pubnih.gov This core structure is derived from the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP). nih.govrsc.org The diversity within the ergot alkaloid family arises from various modifications to this ergoline nucleus. mit.edu

Classification of Ergot Alkaloids: Focus on Peptide Alkaloids

Ergot alkaloids can be broadly categorized into several main classes based on their chemical structures. researchgate.net The primary groups include clavine alkaloids, simple amides of lysergic acid, and peptide alkaloids (also known as ergopeptines). nih.govnih.gov

Clavine alkaloids represent an early stage in the biosynthetic pathway. Simple lysergic acid amides , such as ergometrine, are characterized by a relatively simple amide group attached to the lysergic acid moiety. nih.gov

Peptide alkaloids , or ergopeptines, are the most complex class and include ergocornine (B135324). howmed.netwikipedia.org These molecules are distinguished by the attachment of a tripeptide structure to the lysergic acid core. nih.govwikipedia.org This tripeptide chain is linked in a unique cyclol fashion. wikipedia.org The specific amino acids within this tripeptide ring vary between different peptide alkaloids, contributing to their structural diversity. nih.gov For instance, the ergotoxine (B1231518) group of alkaloids, which includes ergocornine, ergocristine, and ergocryptine, all share valine and proline as two of the three amino acids in the peptide ring. nih.gov

The following table provides a simplified classification of major ergot alkaloids:

Alkaloid Class Example(s) Key Structural Feature
Clavine Alkaloids Agroclavine, Festuclavine Early biosynthetic intermediates with an intact ergoline ring.
Lysergic Acid Amides Ergometrine, Lysergic Acid Diethylamide (LSD) Simple amide group at C-8 of the ergoline ring.

Historical Scientific Discoveries Related to Ergocornine in Research

The history of ergot alkaloid research is extensive, dating back to observations of ergotism, a disease caused by consuming contaminated grain. mit.edusamorini.it The modern scientific investigation into these compounds began to accelerate in the early 20th century.

A pivotal moment in the study of peptide ergot alkaloids was the isolation of ergotamine in 1918 by the Swiss chemist Arthur Stoll. samorini.itthieme-connect.com This was the first chemically pure ergot alkaloid to be isolated. samorini.it Later, in 1943, Albert Hofmann and his colleagues made another significant breakthrough. samorini.itthieme-connect.com They demonstrated that "ergotoxine," which was previously thought to be a single substance, was in fact a mixture of three distinct but structurally related alkaloids: ergocristine , ergocryptine , and ergocornine . samorini.itthieme-connect.com This discovery was crucial for understanding the individual properties and activities of these complex molecules. Ergocornine itself was thus identified as a distinct chemical entity within this ergotoxine complex. nih.gov

Significance of Ergocornine within Academic Research Contexts

Ergocornine, as a member of the peptide ergot alkaloid class, holds considerable significance in various fields of scientific research. Its complex structure and biological activity have made it a subject of interest in medicinal chemistry and pharmacology. ontosight.ai

In a research context, ergocornine and its derivatives are studied for their interactions with various receptors in the central nervous system. rsc.org Specifically, ergocornine is known to be a dopamine (B1211576) receptor agonist. wikipedia.org Research from the 1970s provided evidence that ergocornine induces prolonged stimulation of dopamine receptors. wikipedia.org This property is fundamental to the investigation of its potential pharmacological effects.

Furthermore, the study of ergocornine contributes to the broader understanding of ergot alkaloid biosynthesis and the structure-activity relationships within this class of compounds. nih.gov The chemical modification of ergocornine and other natural ergot alkaloids has been a strategy in the development of semi-synthetic derivatives with specific pharmacological profiles. ontosight.aigoogle.com For example, dihydroergocornine (B1204045) is a hydrogenated derivative that has been investigated for its own set of activities. rsc.org The analysis of ergocornine and its epimers is also important in food safety and toxicology to monitor contamination in cereals. researchgate.netmdpi.com Advanced analytical techniques are employed to detect and quantify its presence, highlighting its relevance beyond pharmacology. mdpi.comnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

102489-74-7

Molecular Formula

C35H45N5O11

Molecular Weight

711.8 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C31H39N5O5.C4H6O6/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;5-1(3(7)8)2(6)4(9)10/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);1-2,5-6H,(H,7,8)(H,9,10)/t19-,23-,24+,26+,30-,31+;/m1./s1

InChI Key

WSMUEVXJQAQQQM-CWNVUFIVSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Biosynthesis and Production Methodologies of Ergocornine

Fungal Origin and Biosynthetic Pathways of Ergot Alkaloids

Ergot alkaloids, including ergocornine (B135324), are secondary metabolites produced by a variety of fungi, most notably those belonging to the genus Claviceps. core.ac.uk These compounds are not essential for the primary growth of the fungus but are thought to play a role in ecological interactions, such as defense against herbivores. mdpi.com The biosynthesis of these alkaloids is a multi-step process involving a cascade of enzymatic reactions.

Claviceps purpurea is a well-known phytopathogenic fungus that infects the flowers of rye and other cereals, forming a hardened fungal structure called a sclerotium, or ergot. mdpi.comnih.gov These sclerotia are the primary sites of ergot alkaloid accumulation, including ergocornine. nih.govnih.gov Different strains of Claviceps purpurea exhibit varied alkaloid profiles, with some strains being particularly efficient producers of ergocornine and its related compounds. nih.govmdpi.com For instance, certain strains have been identified that predominantly produce an ergocornine-ergocryptine mixture. google.com The production of specific alkaloids like ergocornine is a key characteristic used to classify different chemical races of Claviceps purpurea. google.com

Fungus SpeciesTypical Host(s)Key Ergot Alkaloids Produced
Claviceps purpureaRye, WheatErgotamine, Ergocornine, Ergocryptine, Ergosine, Ergometrine, Ergocristine researchgate.netagrobiology.ru
Claviceps fusiformisPennisetum typhoideumAgroclavine, Elymoclavine asm.orgslideshare.net
Claviceps paspaliPaspalum speciesLysergic acid, α-Hydroxyethyl lysergamide (B1675752) slideshare.net

The biosynthesis of all ergot alkaloids begins with the fundamental building blocks of L-tryptophan and dimethylallyl pyrophosphate (DMAPP). nih.govrsc.org L-tryptophan provides the core indole (B1671886) ring structure that is characteristic of the ergoline (B1233604) scaffold. mdpi.comnih.govresearchgate.net The initial committed step in the pathway is the prenylation of L-tryptophan by DMAPP, a reaction catalyzed by the enzyme dimethylallyl-tryptophan synthase (DmaW). rsc.org This creates 4-(γ,γ-dimethylallyl)tryptophan (DMAT), the first specific intermediate in the ergot alkaloid pathway. rsc.org Subsequent enzymatic modifications, including N-methylation, lead to the formation of the tetracyclic ergoline ring system, the common backbone of all ergot alkaloids. nih.govrsc.org

The genes responsible for ergot alkaloid biosynthesis are typically organized in a gene cluster, often referred to as the EAS (Ergot Alkaloid Synthesis) cluster. nih.govresearchgate.net This clustering facilitates the coordinated regulation of the entire pathway. nih.gov The composition of this gene cluster can vary between different fungal species and even strains, leading to the diversity of ergot alkaloids observed in nature. nih.gov

Several key genes are essential for the formation of the ergoline scaffold and its subsequent modification to produce complex ergopeptines like ergocornine. The early pathway genes, such as dmaW, easF (encoding a methyltransferase), and easE (encoding an oxidoreductase), are responsible for the synthesis of chanoclavine-I, a key intermediate. mdpi.comnih.gov

The later stages of the pathway, leading to the production of ergopeptines, involve nonribosomal peptide synthetases (NRPSs). Specifically, the lpsA gene is a trimodular NRPS that incorporates three amino acid units to form the peptide side chain of ergopeptines. nih.gov Variations and the presence of different homologs of the lpsA gene, such as lpsA1 and lpsA2, are correlated with the production of different ergopeptines. nih.gov For example, the production of ergocornine is linked to the activity of these specific NRPS enzymes.

GeneEncoded Enzyme/FunctionRole in Ergocornine Biosynthesis
dmaWDimethylallyl-tryptophan synthaseCatalyzes the first committed step: prenylation of L-tryptophan. rsc.org
easFN-methyltransferaseInvolved in the methylation of dimethylallyltryptophan. mdpi.com
easEChanoclavine-I synthaseCatalyzes a key step in the formation of the ergoline ring. mdpi.comnih.gov
lpsANonribosomal peptide synthetase (NRPS)Responsible for the synthesis of the tripeptide side chain of ergopeptines, including ergocornine. nih.gov
easHMonooxygenaseInvolved in the final cyclization step to form the ergopeptine structure. nih.gov

Biotechnological Approaches for Ergot Alkaloid Production

The industrial production of ergot alkaloids has largely moved from parasitic cultivation on rye to controlled fermentation processes. These biotechnological methods offer greater control, reproducibility, and the potential for higher yields of specific alkaloids.

Submerged fermentation in liquid culture is a widely used method for producing ergot alkaloids. nih.govcdnsciencepub.com This involves cultivating selected high-yielding strains of Claviceps purpurea in large bioreactors under optimized conditions. google.comgoogle.com Key fermentation parameters that are controlled include the composition of the culture medium, pH, aeration, and temperature. cdnsciencepub.comgoogle.com

The fermentation medium typically contains a carbon source, such as sucrose (B13894) or mannitol, a nitrogen source, and various mineral salts. cdnsciencepub.comgoogle.comscirp.org The selection of the Claviceps strain is critical, as different strains have different alkaloid production profiles. nih.govcdnsciencepub.com For example, specific strains have been developed and patented for the enhanced production of ergocornine and ergocryptine. google.comgoogle.com The fermentation process is often biphasic, with an initial growth phase followed by an alkaloid production phase. nih.gov

Advances in molecular biology have opened up new avenues for improving ergot alkaloid production through genetic engineering. By manipulating the genes within the EAS cluster, it is possible to enhance the production of specific alkaloids or to block the synthesis of undesirable byproducts.

One approach involves the targeted knockout or modification of specific genes. For instance, deleting genes responsible for the synthesis of other alkaloids can redirect the metabolic flux towards the desired product. frontiersin.org Conversely, overexpressing key regulatory or biosynthetic genes can lead to increased yields. nih.gov

Another strategy is epigenetic modification, where chemical modifiers are used to alter gene expression without changing the DNA sequence itself. nih.gov For example, the use of histone deacetylase inhibitors has been shown to up-regulate the expression of genes in the EAS cluster, leading to a significant increase in the production of ergot alkaloids. nih.gov These genetic and epigenetic strategies hold considerable promise for the development of highly efficient and specific cell factories for the production of valuable compounds like ergocornine.

Exploration of Alternative Fungal Platforms (e.g., Saccharomyces cerevisiae, Aspergillus nidulans)

The complex nature of ergot alkaloid biosynthesis in their native producer, Claviceps purpurea, has prompted researchers to explore alternative, more tractable fungal systems for production. The goal is to leverage well-understood model organisms to reconstruct the biosynthetic pathway, potentially improving yields and enabling the creation of novel derivatives. Aspergillus nidulans and the baker's yeast Saccharomyces cerevisiae have emerged as prominent platforms for this heterologous production.

Saccharomyces cerevisiae is another attractive host due to its status as a "generally recognized as safe" (GRAS) organism, its rapid growth, and the extensive toolkit available for its genetic engineering. frontiersin.orgnih.gov While research has demonstrated the successful production of other complex natural products, including a different antioxidant compound, ergothioneine, in engineered S. cerevisiae, the complete synthesis of complex ergopeptines like ergocornine remains a significant challenge. frontiersin.orgnih.govdrugbank.com Efforts in yeast have primarily focused on expressing initial pathway enzymes, such as dimethylallyl-tryptophan synthase (DMATS), to produce early-stage precursors. mdpi.com The successful production of D-lysergic acid, the immediate precursor to the peptide side chain of ergocornine, has been achieved in engineered yeast, representing a major step towards the complete biosynthesis of ergopeptines in this host. researchgate.net

These synthetic biology approaches, while promising, have generally resulted in low yields of the target intermediates. rsc.org Further optimization, including balancing enzyme expression levels and ensuring an adequate supply of precursor molecules like L-tryptophan and amino acids, is necessary to make these platforms industrially viable for producing compounds like ergocornine. rsc.orgscispace.com

Table 1: Research Findings in Alternative Fungal Platforms

Host Organism Research Focus Key Findings & Outcomes Citations
Aspergillus nidulans Heterologous expression of Claviceps EAS genes Successful partial reconstruction of the ergot alkaloid pathway. rsc.orgmdpi.com
Production of pathway intermediates Demonstrated synthesis of chanoclavine-I and other early-stage clavine alkaloids. rsc.org
Functional characterization of pathway enzymes Used to verify the function of specific genes, such as easO and easP, from Claviceps paspali. mdpi.com
Saccharomyces cerevisiae Heterologous expression of EAS pathway enzymes Expression of dimethylallyl-tryptophan synthase (DMATS) from Claviceps was successful. mdpi.com
Production of key precursors Engineered to produce D-lysergic acid, the core structure of ergopeptines. researchgate.net
Engineering for complex molecules Successfully engineered to produce other compounds like ergothioneine, demonstrating its potential as a production host for complex metabolites. frontiersin.orgnih.gov

Historical Context of Industrial Scale Production and Isolation for Research

The history of ergocornine is intrinsically linked to the broader study of ergot alkaloids derived from the fungus Claviceps purpurea. For centuries, the primary source of these compounds was the parasitic cultivation of the fungus on rye plants in agricultural fields. scispace.comsamorini.it

The journey towards isolating pure ergocornine began in 1906 with the extraction of "ergotoxine." mdpi.comnih.gov This substance was initially believed to be a single, pure compound. scispace.com For decades, ergotoxine (B1231518) was used in research, but its variable composition led to inconsistent results in bioassays. scispace.com It wasn't until 1943 that Arthur Stoll and Albert Hofmann at Sandoz Pharmaceuticals demonstrated that ergotoxine was, in fact, a mixture of three closely related ergopeptine alkaloids: ergocristine, ergocryptine, and ergocornine. scispace.comnih.gov This discovery was a pivotal moment, allowing for the isolation and study of ergocornine as a distinct chemical entity.

The transition from agricultural sourcing to modern biotechnological production marked a significant evolution. While parasitic cultivation on rye fields was the standard method for obtaining ergot alkaloids for a long time, this approach was inefficient and subject to environmental variables. scispace.comsamorini.it The development of submerged fermentation technology offered a more controlled and economically viable alternative. By the late 1970s, industrial-scale production had largely shifted from field cultivation to submerged fermentation in large tanks using selected high-yielding strains of Claviceps purpurea. scispace.com

Fermentation processes allowed for greater control over production conditions, leading to higher yields and more consistent alkaloid profiles. google.comgoogle.com Patents from this era detail specific fermentation processes for preparing ergot alkaloids, with a focus on maximizing the output of ergocornine and related compounds like ergocryptine. google.comgoogle.comgoogle.com These industrial methods involve cultivating specific Claviceps purpurea strains in liquid nutrient broths under aerobic conditions, often supplemented with precursors like the amino acid valine to direct biosynthesis toward the desired ergotoxine alkaloids. google.comgoogle.com The isolation of ergocornine from the resulting fermentation broth involves extraction and purification steps, such as chromatography, to separate it from other alkaloids in the mixture. foodriskmanagement.comcdnsciencepub.comresearchgate.net This shift to industrial fermentation provided a reliable supply of ergocornine for research and as a precursor for the synthesis of other pharmaceutical compounds. samorini.itnih.gov

Table 2: Historical Timeline of Ergocornine Production and Isolation

Year Event Significance Citations
1906 Isolation of "ergotoxine" from ergot sclerotia. First isolation of the alkaloid complex containing ergocornine, though it was mistaken for a single compound. mdpi.comnih.gov
1918 Arthur Stoll patents a method for efficient separation of ergotamine. Paved the way for industrial purification of individual ergot alkaloids from fermented sources. mdpi.com
1943 Stoll and Hofmann identify ergotoxine as a mixture. Ergocornine, ergocristine, and ergocryptine are identified as the individual components, allowing for the study of pure ergocornine. scispace.comnih.gov
~1960s Development of submerged fermentation for ergot alkaloids. Strains of Claviceps are successfully cultivated in liquid culture, moving production from fields to industrial fermenters. samorini.it
Late 1970s Shift to industrial submerged fermentation becomes widespread. Submerged fermentation replaces parasitic field cultivation as the primary method for producing ergot alkaloids on an industrial scale. scispace.com
1980s Optimization of fermentation processes. Patents are filed for specific strains and fermentation conditions to maximize the yield of ergocornine and β-ergocryptine. google.comgoogle.comgoogle.com

Chemical Synthesis and Derivatization Strategies for Ergocornine

Methodologies for Total Synthesis of Ergot Peptide Alkaloids

A general and logical strategy for the total synthesis of ergopeptines involves a convergent approach where the two primary components of the molecule—the D-lysergic acid core and the cyclic tripeptide side chain—are synthesized independently and then coupled in the final stages. usda.gov

Synthesis of the Ergoline (B1233604) Ring System: The tetracyclic ergoline core, D-lysergic acid, is the common structural element in most major ergot alkaloids. researchgate.netnih.gov Its total synthesis has been a subject of extensive research for decades. Numerous strategies have been developed, often named after the principal investigators, including the Woodward, Hendrickson, and Szantay approaches, which focus on different methods for constructing the intricate ring system. researchgate.netnih.govku.dk These syntheses involve multiple steps and are crucial for providing access to the ergoline core from simple starting materials.

Synthesis of the Tripeptide Moiety: The peptide portion of Ergocornine (B135324) is a cyclic structure derived from three amino acids. For Ergocornine, these are L-valine, L-valine, and L-proline. The synthesis of this cyclic tripeptide requires careful control of stereochemistry and the formation of the characteristic cyclol-lactam structure.

Coupling and Cyclization: The final key step is the amide coupling of the synthesized D-lysergic acid with the presynthesized tripeptide fragment. usda.gov Following the coupling, a cyclization reaction is necessary to form the final heptacyclic ergopeptine structure. This step is often challenging and requires specific coupling reagents and reaction conditions to achieve a reasonable yield.

Due to these complexities, total synthesis is rarely used for commercial production but remains a powerful tool for academic research and for creating novel derivatives that are inaccessible through biological or semisynthetic methods. nih.gov

Semisynthetic Approaches to Ergocornine and its Derivatives

Given the challenges of total synthesis, semisynthetic methods are the predominant approach for the production of Ergocornine and other ergopeptines. These strategies begin with advanced intermediates or the core scaffold obtained from natural sources, primarily through fungal fermentation.

The most common starting material for semisynthesis is D-lysergic acid. google.com Large quantities of lysergic acid can be produced through fermentation using specific strains of the fungus Claviceps, particularly Claviceps purpurea and Claviceps paspali. nih.govdntb.gov.ua Once isolated and purified, the lysergic acid is chemically converted to the desired ergopeptine. This process involves coupling the naturally-derived lysergic acid with a synthetically prepared tripeptide moiety, mirroring the final steps of the total synthesis but avoiding the difficult construction of the ergoline ring. google.comnih.gov

Modern biotechnology has also enabled the direct production of specific alkaloids like Ergocornine through fermentation. By cultivating genetically improved strains of Claviceps purpurea under controlled conditions, it is possible to obtain mixtures of ergopeptines, including Ergocornine and ergocryptine. dntb.gov.uaresearchgate.net These alkaloids can then be isolated and purified.

A notable recent development in semisynthesis is a derivatization strategy used to create isotopically labeled standards for analytical purposes. This method involves a two-step process:

N-demethylation: The native ergot alkaloid (e.g., ergotamine) is demethylated at the N⁶-position of the ergoline ring. This reaction often uses an iron-catalyzed process to convert the tertiary amine into a corresponding N-oxide, which is then reduced to yield the secondary amine, or "norergot" intermediate. nih.gov

Remethylation: The 'nor' intermediate is subsequently re-alkylated at the N⁶-position using an isotopically labeled alkylating agent, such as iodomethane-¹³CD₃, to produce the desired labeled standard. nih.gov This approach highlights a versatile semisynthetic strategy for modifying the ergoline core that could be applied to Ergocornine.

Synthesis of Modified Ergocornine Analogues (e.g., 1-methyl ergocornines)

Modification of the ergoline ring is a key strategy for developing new derivatives with potentially altered pharmacological profiles. One such modification is the alkylation at the N-1 position of the indole (B1671886) ring.

The synthesis of 1-methyl-dihydro-ergocornine provides a clear example of this derivatization. The general method involves the following steps:

Salt Formation: Dihydro-ergocornine is treated with a strong base, such as an alkali metal amide (e.g., potassium amide) in liquid ammonia. This deprotonates the indole nitrogen at the N-1 position, forming a reactive alkali salt. google.com

Alkylation: The resulting salt is then reacted in the same solvent with an alkyl halide, such as methyl iodide. The nucleophilic indole anion displaces the halide, resulting in the formation of the 1-methyl derivative. google.com

This procedure is not limited to methylation and can be used to introduce other alkyl or benzyl groups by selecting the appropriate halide reactant (e.g., allyl bromide or benzyl bromide). google.com The resulting crude product is typically purified using chromatographic techniques, such as column chromatography on aluminum oxide. google.com

Table 1: Synthesis of 1-Alkyl-dihydro-ergocornine Analogues This table is interactive. Click on headers to sort.

Derivative Starting Material Reagents Reference

Characterization of Intermediates in Chemical Synthesis

The unambiguous identification and characterization of intermediates and final products are critical in multi-step chemical synthesis. A combination of spectroscopic and chromatographic techniques is employed to confirm the structure, purity, and stereochemistry of the synthesized compounds.

Key analytical methods used in the synthesis of Ergocornine and its analogues include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure of synthetic intermediates. They provide detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the confirmation of structural integrity and the identification of functional groups.

Mass Spectrometry (MS): Techniques like High-Resolution Mass Spectrometry (HRMS) provide highly accurate mass measurements, which are used to confirm the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) is used to fragment molecules and analyze the resulting patterns, which serves as a structural fingerprint for identification. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., C=O of amides, N-H of indoles) within a molecule by measuring the absorption of infrared radiation. nih.gov

Chromatography: High-Performance Liquid Chromatography (HPLC) is essential for separating components in a reaction mixture and assessing the purity of the final product. When coupled with mass spectrometry (HPLC-MS/MS), it becomes a powerful tool for both separation and identification. mdpi.com

X-ray Crystallography: For crystalline intermediates or products, single-crystal X-ray crystallography provides definitive proof of structure and absolute stereochemistry by mapping the precise three-dimensional arrangement of atoms in the crystal lattice. researchgate.net

Table 2: Analytical Techniques for Characterization in Ergot Alkaloid Synthesis This table is interactive. Click on headers to sort.

Technique Purpose Information Provided
NMR Spectroscopy Structural Elucidation Connectivity of atoms, chemical environment, stereochemistry
Mass Spectrometry (MS/HRMS) Molecular Formula Confirmation Precise molecular weight, elemental composition, fragmentation patterns
Infrared (IR) Spectroscopy Functional Group Identification Presence of key bonds and functional groups (e.g., C=O, N-H, O-H)
HPLC Purity Assessment & Separation Separation of compounds in a mixture, quantification, purity analysis
X-ray Crystallography Absolute Structure Determination 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry

Structural Characteristics and Stereochemistry in Ergocornine Research

Ergoline (B1233604) Ring System as the Core Structure of Ergot Alkaloids

All ergot alkaloids, including ergocornine (B135324), are built upon a fundamental tetracyclic ergoline ring system. nih.govnih.gov This core structure is biosynthesized from L-tryptophan and dimethylallyl diphosphate. nih.gov The ergoline ring is structurally similar to several key neurotransmitters, such as serotonin (B10506), dopamine (B1211576), and norepinephrine, which allows ergot alkaloids to interact with their corresponding receptors. nih.govmdpi.com The ergoline scaffold itself is considered the pharmacophore of these compounds, responsible for their biological actions. nih.gov Ergot alkaloids are categorized into different groups based on the modifications to this ergoline ring, with ergocornine falling into the ergopeptine class, which features a cyclic tripeptide structure. nih.govwikipedia.org

Chirality and Epimerism at the C-8 Position (R- and S-Isomers)

A critical feature of the stereochemistry of ergocornine and other ergot alkaloids is the presence of multiple chiral centers, particularly at the C-8 position of the ergoline ring. nih.gov This chirality gives rise to two epimeric forms: the R-isomer and the S-isomer. nih.gov The orientation at this position is crucial in defining the compound's properties and biological activity.

The R-isomers are typically designated with the suffix "-ine" (e.g., ergocornine), while the S-isomers are denoted with the suffix "-inine" (e.g., ergocorninine). researchgate.net These two forms are interconvertible. researchgate.netresearchgate.net

Table 1: Nomenclature of Ergocornine Epimers
IsomerNomenclature
C-8-R-isomerErgocornine
C-8-S-isomerErgocorninine (B1246796)

Historically, the R-epimers of ergot alkaloids have been considered the biologically active forms, while the S-epimers were thought to be inactive or significantly less active. nih.govresearchgate.net Consequently, research has predominantly focused on the "-ine" forms. The biological activity of ergot alkaloids is linked to their interaction with various biogenic amine receptors. nih.gov For instance, the vasoconstrictive effects associated with ergotism are primarily attributed to the R-epimers. nih.gov

However, recent studies have begun to challenge the notion of S-epimers being completely inactive, with some research indicating potential bioactivity. nih.govresearchgate.net It has been shown that the S-epimer of some ergot alkaloids can accumulate in cells and may have distinct biological effects. mdpi.com The differing ability of epimers to cross biological barriers, such as the blood-brain barrier, further highlights the importance of studying the complete epimer profile. mdpi.com Therefore, a comprehensive understanding of the biological effects of any ergot alkaloid preparation requires the analytical assessment of both R- and S-isomers. researchgate.net

The interconversion between R- and S-epimers, known as epimerization, is a significant factor in the analysis and handling of ergocornine. nih.gov This process can be influenced by various environmental factors, including heat, solvents, and pH. nih.govresearchgate.netacs.org

For example, heating can lead to the degradation of ergocornine and a shift in the epimeric ratio towards the S-form. nih.govnih.gov Protic solvents and UV light can also influence this ratio. nih.govresearchgate.net Studies have shown that in certain solvent mixtures, the S-epimer of ergocornine (ergocorninine) is the preferred configuration at equilibrium. researchgate.netmdpi.com Alkaline conditions are also known to promote the conversion from the R- to the S-epimer. acs.org

These stability and epimerization considerations are critical for developing accurate analytical methods and for interpreting research findings. mdpi.com The conditions used for extraction and analysis must be carefully controlled to minimize artificial shifts in the epimer ratio, which could lead to an inaccurate assessment of the biological activity of a sample. acs.orgmdpi.com

Table 2: Factors Influencing Ergocornine Epimerization
FactorEffect on R/S RatioReference
HeatShifts toward the S-epimer nih.govnih.gov
Protic SolventsInfluences the ratio, often favoring the S-epimer nih.govresearchgate.net
UV LightInfluences the ratio toward the S-form nih.govresearchgate.net
Alkaline pHPromotes conversion from R- to S-epimer acs.org

Conformational Analysis and its Implications for Biological Activity

The three-dimensional conformation of the ergocornine molecule is another key determinant of its biological activity. Conformational analysis of similar ergot alkaloids, like ergotamine, has shown that these molecules can exist in different folded and extended conformations. nih.gov These conformations are influenced by factors such as intramolecular hydrogen bonding and the protonation state of the molecule. nih.gov

The specific conformation adopted by the molecule is thought to be crucial for its interaction with biological receptors. nih.gov The folded, hydrogen-bonded conformation is considered the most likely biologically active form in non-polar environments, such as the presumed binding site on a receptor. nih.gov The ability of the molecule to adopt a specific shape that complements the receptor's binding pocket is fundamental to its agonistic or antagonistic activity. Therefore, understanding the conformational landscape of ergocornine is essential for elucidating its mechanism of action at a molecular level.

Advanced Analytical Methodologies for Ergocornine Quantification and Characterization in Research

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental to the separation and analysis of ergocornine (B135324) from complex matrices. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation. The choice of chromatographic method depends on the specific requirements of the analysis, such as the desired sensitivity, resolution, and sample throughput.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a robust and widely used technique for the quantification of ergocornine. This method is particularly advantageous due to the native fluorescence of ergot alkaloids, which allows for sensitive and selective detection.

The principle of this method involves the separation of ergocornine from other sample components on a reversed-phase HPLC column. The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The inherent fluorescence of ergocornine is then measured by the FLD at specific excitation and emission wavelengths.

A study detailing the determination of ergot alkaloids in wheat utilized a reversed-phase liquid chromatography method with fluorescence detection. nih.govoup.comscispace.com The ergot alkaloids, including ergocornine, were extracted from the wheat samples and cleaned up using a solid-phase extraction (SPE) disk. nih.govoup.comscispace.com The separation was achieved on a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer. oup.com This method demonstrated good linearity, recovery, and sensitivity for the analysis of ergocornine. nih.govoup.comscispace.com

ParameterValueReference
Extraction Solvent Methanol-0.25% concentrated H3PO4 (40 + 60) pH 2.2 nih.govoup.com
Cleanup Strong cation-exchange solid-phase extraction (SPE) disk nih.govoup.com
Mean Recovery 88.1% nih.govoup.com
Limit of Detection (LOD) <5 ng/g nih.govoup.com
Limit of Quantitation (LOQ) <20 ng/g nih.govoup.com

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Tandem Mass Spectrometry (MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has emerged as a gold standard for the quantification of ergocornine, offering superior sensitivity, selectivity, and speed compared to conventional HPLC methods. mdpi.commdpi.commdpi.com The use of sub-2 µm particles in UHPLC columns allows for higher resolution and faster analysis times.

In this technique, ergocornine is first separated by UHPLC and then ionized, typically using electrospray ionization (ESI). The resulting ions are then subjected to tandem mass spectrometry, where a specific precursor ion is selected and fragmented to produce characteristic product ions. This multiple-reaction monitoring (MRM) approach provides a high degree of certainty in the identification and quantification of the target analyte.

A validated UHPLC-MS/MS method for the quantification of six ergot alkaloids, including ergocornine, in cereal-based baby food demonstrated the power of this technique. mdpi.com The method was able to reliably detect individual ergot alkaloids at a level as low as 0.5 ng/g. mdpi.com Another study on oat-based functional foods reported a UHPLC-MS/MS method with limits of quantification below 3.2 μg/kg for ergocornine and its epimer. mdpi.com

ParameterCereal-Based Baby Food StudyOat-Based Functional Foods Study
Extraction Method Modified QuEChERSModified QuEChERS
Detection Limit 0.5 ng/g-
Limit of Quantification (LOQ) -<3.2 μg/kg
Repeatability (RSD%) -<6.3%
Intermediate Precision (RSD%) -<15%
Recovery -89.7% - 109%

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers improved resolution, sensitivity, and reproducibility. nih.gov It is a planar chromatographic technique where the separation occurs on a high-performance layer of sorbent, typically silica (B1680970) gel, coated on a glass or aluminum plate.

For the analysis of ergocornine, a sample extract is applied to the HPTLC plate as a narrow band. The plate is then developed in a chamber with a suitable mobile phase. The separation is based on the differential migration of the components up the plate. After development, the plate is dried, and the separated bands are visualized and quantified using a densitometer, often with fluorescence detection.

While specific HPTLC methods for ergocornine tartrate are not as extensively documented as HPLC or UHPLC methods, the technique has been successfully applied to the analysis of other ergot alkaloids, such as ergotamine. nih.gov An eco-friendly HPTLC method for ergotamine utilized an eluent mixture of ethyl alcohol and water, with fluorescence detection at 322 nm. nih.gov This suggests that similar methodologies could be developed and validated for the routine analysis of ergocornine. The advantages of HPTLC include the ability to analyze multiple samples simultaneously, lower solvent consumption, and the flexibility of post-chromatographic derivatization. nih.govijirt.orgresearchgate.netdntb.gov.ua

Capillary Electrophoresis for Ergot Alkaloid Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This technique is particularly well-suited for the analysis of charged molecules like ergot alkaloids.

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE). A small plug of the sample is introduced into the capillary, and a high voltage is applied across the ends of the capillary. The analytes migrate through the capillary at different velocities depending on their charge-to-size ratio, leading to their separation. Detection is often performed using a UV-Vis or diode array detector.

A study on the determination of antimigraine formulations successfully employed capillary electrophoresis for the separation and simultaneous determination of ergotamine tartrate, a structurally related ergot alkaloid. nih.govresearchgate.net The separation was achieved in a fused silica capillary with a phosphate buffer as the background electrolyte. nih.govresearchgate.net This method demonstrated good linearity and sensitivity, with a limit of detection of 0.50 µg/mL for ergotamine. nih.gov The application of CE to ergocornine analysis would likely involve similar principles, with optimization of the BGE composition and pH to achieve the desired separation. Capillary zone electrophoresis (CZE) has also been applied to the determination of ergot alkaloids and their epimers. nih.gov

ParameterValue (for Ergotamine Tartrate)Reference
Capillary Fused silica (55 cm × 75 µm i.d.) nih.govresearchgate.net
Background Electrolyte Phosphate buffer (25 mM, pH 9.8) nih.govresearchgate.net
Applied Voltage 20 kV nih.govresearchgate.net
Linear Range 1-80 µg/mL nih.gov
Limit of Detection (LOD) 0.50 µg/mL nih.gov

Mass Spectrometry-Based Methods for Identification and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and sensitive quantification of ergocornine.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like ergocornine. In ESI-MS, a solution of the analyte is passed through a heated capillary to which a high voltage is applied. This process generates a fine spray of charged droplets. As the solvent evaporates from the droplets, the charge density on the surface increases, eventually leading to the formation of gas-phase ions of the analyte.

ESI-MS is often coupled with liquid chromatography (LC-ESI-MS) to provide both separation and identification of the components in a mixture. The mass spectrum of ergocornine obtained by ESI-MS typically shows a prominent protonated molecule [M+H]+, which provides information about its molecular weight.

Further structural information can be obtained by tandem mass spectrometry (MS/MS), where the protonated molecule is fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a characteristic pattern that can be used for unambiguous identification of ergocornine. An analysis of the mass spectral features of various ergoline (B1233604) derivatives, including ergocornine, has shown that while electron impact (EI) mass spectrometry provides poor characterization of peptidic ergolines, fast atom bombardment (FAB) and electrospray ionization are more effective. nih.gov

Ion Mobility Mass Spectrometry for Isomer and Isobar Separation

Ion Mobility Mass Spectrometry (IMS) provides a significant advancement in the analysis of complex mixtures containing ergot alkaloids by introducing an additional dimension of separation to conventional liquid chromatography-mass spectrometry (LC-MS) workflows. nih.govsemanticscholar.org This is particularly crucial for ergocornine analysis due to the common co-occurrence of its isomers (epimers), such as ergocorninine (B1246796), which can be challenging to separate chromatographically. nih.govresearchgate.net

IMS separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. nih.gov This separation provides a characteristic parameter for each analyte known as the collision cross-section (CCS), which offers higher confidence in compound identification. nih.gov The integration of IMS with LC-MS (LC-IMS-MS) results in higher peak resolution, enhanced separation of isomeric and isobaric compounds, and an improved signal-to-noise ratio. nih.govsemanticscholar.org

Research has shown that techniques like trapped ion mobility spectrometry (TIMS) and travelling wave ion mobility (TWIM) can effectively separate ergot alkaloid epimers. nih.govsemanticscholar.orgresearchgate.net For instance, slight but significant differences in the CCS values for ergotamine and its epimer ergotaminine (B1205201) (3.3% to 4%) have been sufficient to achieve their separation and unequivocal identification. researchgate.net This capability is directly applicable to the separation of ergocornine and ergocorninine. By improving the signal-to-noise ratio by 2.5 to 4-fold compared to standard LC-TOF-MS methods, IMS enhances the sensitivity and quality of data, allowing for the detection of trace levels of contaminants in complex matrices like cereals. semanticscholar.orgresearchgate.net

Table 2: Application of Ion Mobility-Mass Spectrometry in Ergot Alkaloid Analysis

Parameter Finding Reference
Technique Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IMS-MS) nih.gov
Advantage Provides an additional separation dimension, enhancing resolution of isomers and isobars. nih.govsemanticscholar.org
Key Parameter Collision Cross Section (CCS) - a characteristic value for analyte identification. nih.gov
Performance Improves signal-to-noise ratio by 2.5 to 4-fold compared to LC-TOF-MS. semanticscholar.orgresearchgate.net

| Application | Separation of ergocornine from its epimer, ergocorninine, and other interfering compounds. | researchgate.net |

Multiple Reaction Monitoring (MRM) Detection in Ergot Alkaloid Analysis

The coupling of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is a standard and highly sensitive approach for the quantification of ergocornine and other ergot alkaloids. researchgate.netnih.govnih.govresearchgate.net This technique offers excellent specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte.

In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to isolate the protonated molecular ion ([M+H]⁺) of the target alkaloid (the precursor ion). This ion is then fragmented in the collision cell, and the second quadrupole is set to monitor for a specific, characteristic fragment ion (the product ion). This process ensures that only compounds that meet both mass criteria are detected, significantly reducing matrix interference and enhancing analytical certainty.

For ergocornine, the protonated molecular ion is m/z 562. Upon fragmentation, it yields several product ions, with the transition to m/z 348 being a common choice for quantification. oregonstate.edu The epimer, ergocorninine, has the same precursor ion but can show different relative intensities for specific MRM transitions, which aids in differentiation when chromatographic separation is incomplete. nih.gov UHPLC-MS/MS methods utilizing MRM have been developed to reliably detect individual ergot alkaloids, including ergocornine, at levels as low as 0.5 ng/g. researchgate.net

Table 3: Example MRM Transitions for Ergocornine and Related Alkaloids

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Ergocornine 562 348, 223 nih.govoregonstate.edu
Ergocorninine 562 223, 208 nih.gov
Ergocristine 610 223, 208 nih.gov
Ergotamine 582 223, 208 nih.gov

| Ergocryptine | 576 | 223, 208 | nih.gov |

Spectroscopic and Immunological Research Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Impurity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of ergot alkaloids like ergocornine and for assessing the purity of pharmaceutical batches. nih.govresearchgate.net Unlike mass spectrometry, which provides information on mass and fragmentation, NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within the molecule. This allows for the unambiguous confirmation of the compound's structure, stereoconfiguration, and the identification of impurities. nih.gov

NMR spectra have been obtained for the ergotoxin group of alkaloids, which includes ergocornine, ergocristine, and the ergocryptines. nih.gov These reference spectra are valuable for identifying these compounds in mixtures and for quantifying the level of impurities in pharmaceutical manufacturing. nih.gov The ability of NMR to determine the ratio of different alkaloids in a mixture while simultaneously confirming their structures makes it a powerful method for quality control. nih.govresearchgate.net For instance, quantitative NMR (qNMR) can be used to assign the purity of synthesized reference standards, such as lysergic acid hydrazide, which is used in the development of other analytical methods. nih.gov

Table 4: Role of NMR Spectroscopy in Ergocornine Research

Application Description Reference
Structural Elucidation Confirms the molecular structure and stereoconfiguration of ergocornine. nih.gov
Impurity Assessment Identifies and quantifies impurities and related substances in bulk drug materials. nih.govresearchgate.net
Component Ratio Determines the ratio of different alkaloids within a mixture. nih.gov

| Standard Purity | Assigns purity to synthesized reference standards via quantitative-NMR (q-NMR). | nih.gov |

Enzyme-Linked Immunosorbent Assay (ELISA) for Ergot Alkaloid Detection

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological method for the rapid screening of large numbers of samples for the presence of ergot alkaloids. nih.govwur.nlresearchgate.net These assays are typically based on a competitive format where ergot alkaloids in the sample compete with a labeled ergot alkaloid for a limited number of specific antibody binding sites. toxicology.abbott The signal produced is inversely proportional to the concentration of alkaloids in the sample.

The primary advantage of ELISA is its speed and cost-effectiveness, making it suitable for on-site testing in diagnostic or agricultural settings without the need for sophisticated equipment. nih.govwur.nl However, a significant limitation is the specificity of the antibodies used. Some ELISA kits are designed to detect the sum of several ergot alkaloids rather than specific compounds. randox.comrandox.com

Research has shown that the binding efficiency of antibodies can vary significantly between different ergot alkaloids. One study found that an antibody (15F3.E5) used in a competitive ELISA did not bind strongly to ergocornine, ergocryptine, ergocristine, or ergotamine tartrate, likely due to large side groups on these molecules sterically hindering the binding. nih.gov In contrast, ergonovine, which is structurally more similar to the base lysergic acid, was bound more efficiently. nih.gov This highlights the importance of validating ELISA methods against confirmatory techniques like LC-MS/MS, as ELISA results may not always correlate well with HPLC data and can sometimes produce false positive or negative results. wur.nlresearchgate.net

Table 5: Performance Characteristics of ELISA for Ergot Alkaloid Screening

Characteristic Description Reference
Principle Competitive immunoassay where sample alkaloids compete with labeled alkaloids for antibody binding sites. toxicology.abbott
Application Rapid, high-throughput screening of food and feed samples. nih.govwur.nl
Advantage Fast, inexpensive, suitable for on-site use. nih.govwur.nl
Limitation Specificity can be variable; results may represent a sum of alkaloids rather than individual compounds. wur.nlrandox.com
Cross-Reactivity Binding efficiency for ergocornine can be low with certain antibodies due to steric hindrance. nih.gov

| Validation | Comparison with confirmatory methods (e.g., LC-MS/MS) is essential due to potential for inconsistent results. | wur.nlresearchgate.net |

Spectrofluorimetry for Lysergic Acid Derivatives

Spectrofluorimetry is a highly sensitive analytical method for the detection of lysergic acid derivatives, a class to which ergocornine belongs. nih.govnih.gov Many ergot alkaloids are naturally fluorescent due to the ergoline ring system in their structure. nih.gov This intrinsic property allows for their detection and quantification at very low concentrations, often in the nanogram range. nih.gov

The technique involves exciting the molecule with light at a specific wavelength and measuring the light emitted at a longer wavelength. For lysergic acid derivatives, typical excitation wavelengths are around 310-322 nm, with emission maxima observed around 410 nm. researchgate.netnih.gov When coupled with liquid chromatography (LC-FLD), spectrofluorimetry provides both separation and highly sensitive detection, making it a powerful alternative to LC-MS for certain applications. nih.govresearchgate.net While the method is highly sensitive, its selectivity can be lower than mass spectrometry, though modern chromatographic techniques can effectively resolve different alkaloids prior to detection. nih.govnih.gov The use of a corrected excitation spectrofluorometer can generate more reproducible results and enhance sensitivity. nih.gov

Table 6: Spectrofluorimetric Analysis of Lysergic Acid Derivatives

Parameter Details Reference
Principle Measurement of fluorescence emitted by the ergoline ring system upon excitation with UV light. nih.gov
Sensitivity High, capable of detecting approximately 1 ng of lysergic acid derivatives. nih.gov
Excitation Wavelength Typically 310-322 nm. researchgate.netnih.gov
Emission Wavelength Typically around 410 nm. nih.gov
Application Commonly used as a detector for High-Performance Liquid Chromatography (LC-FLD). nih.govresearchgate.net

| Advantage | Offers better sensitivity and specificity than UV detection for many ergot alkaloids. | nih.gov |

Sample Preparation Techniques for Research Analysis

Effective sample preparation is a critical prerequisite for the accurate quantification of ergocornine. The goal is to isolate the target analyte from complex matrices, minimize interference, and concentrate the analyte to a level suitable for instrumental analysis. Several techniques have been developed and optimized for the extraction and clean-up of ergocornine and other ergot alkaloids from various samples, particularly cereals and plant materials.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Procedures

The QuEChERS methodology has been widely adopted for the analysis of various contaminants, including ergot alkaloids, in food and feed samples. mdpi.com This procedure involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step induced by the addition of salts.

A key aspect of optimizing QuEChERS for ergocornine is the choice of extraction solvent. Research has shown that using an alkaline solution can help prevent the epimerization of ergot alkaloids during the extraction process. nih.gov For instance, a method for analyzing ergot alkaloids in oat-based foods utilized a modified QuEChERS procedure with an extraction solvent of acetonitrile and ammonium (B1175870) carbonate (85:15, v/v). nih.gov In another study focused on ergovaline (B115165) in tall fescue, a mixture of 2.1 mM ammonium carbonate and acetonitrile (50/50, v/v) yielded the highest and most consistent recoveries, ranging from 91% to 101%. nih.govoregonstate.edu However, early applications of QuEChERS to ergocornine and other ergot alkaloids in cereals reported more moderate recoveries of 60% to 70%. nih.govmdpi.comnih.gov

The general steps of a QuEChERS procedure for ergocornine analysis are:

Extraction: The homogenized sample is vigorously shaken with an extraction solvent (e.g., acetonitrile/buffer mixture).

Partitioning: Salts such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) are added. This induces phase separation between the aqueous sample layer and the organic solvent layer containing the analytes. oregonstate.eduyoutube.com

Centrifugation: The sample is centrifuged to achieve a clean separation of the layers. An aliquot of the upper organic phase is then taken for further clean-up. oregonstate.edu

The QuEChERS method is favored for its speed, low cost, and reduced solvent consumption, making it suitable for high-throughput laboratory settings. nih.gov

Dispersive Solid-Phase Extraction (d-SPE)

Dispersive solid-phase extraction is typically employed as the clean-up step following the initial QuEChERS extraction. nih.gov In this technique, a sorbent material is added directly to the acetonitrile extract obtained from the partitioning step. nih.gov The mixture is then vortexed and centrifuged, after which the cleaned supernatant is collected for analysis.

The choice of sorbent is critical for removing matrix co-extractives without retaining the target analytes. For ergot alkaloid analysis, a common sorbent is a primary and secondary amine (PSA), which acts as a weak anion exchanger to bind with hydrogen-bond-forming co-extractives like fatty acids and sugars. nih.govnih.gov Some methods combine different sorbents to enhance clean-up efficiency. For example, a mixture of C18 and Z-Sep+ sorbents has been used for the analysis of ergocornine in oat-based products. nih.gov The d-SPE step is rapid as it eliminates the need for conditioning and washing steps associated with traditional SPE cartridges. nih.gov

Solid-Liquid Extraction (SLE) and Solid-Phase Extraction (SPE)

Solid-liquid extraction is a conventional and fundamental technique for isolating analytes from a solid sample matrix. For ergocornine, this typically involves shaking the ground sample with an appropriate extraction solvent. nih.gov A comparative study on mycotoxin analysis in barley, which included ergocornine, found that an SLE method using an acetonitrile/water/acetic acid (79:20:1 v/v/v) mixture yielded the highest recoveries (80% to 91%) for ergot alkaloids when used without a subsequent SPE clean-up. nih.govmdpi.com Other research has utilized an extraction solution of 80% ethanol (B145695) for extracting ergot alkaloids from tall fescue seed. frontiersin.orgnih.gov

Solid-phase extraction is a widely used clean-up technique that relies on the partitioning of analytes between a solid stationary phase and a liquid mobile phase. acs.org Various SPE sorbents have been investigated for ergocornine clean-up, including C18, HLB, and ion-exchange phases. nih.govresearchgate.net

Cation-Exchange SPE: Ergot alkaloids are basic compounds that become positively charged in acidic solutions. This property is exploited in strong cation-exchange (SCX) SPE. oup.com The sample extract, acidified to pH 2.2, is passed through the SCX cartridge, where the protonated ergocornine is retained. After washing the cartridge to remove interferences, the analyte is eluted using a solvent with a slightly basic pH. oup.com This method has demonstrated mean recoveries of 88.1% for several ergot alkaloids in wheat. oup.com

Push-Through SPE: Commercially available push-through SPE columns, such as Mycosep 150 Ergot, have been developed for the rapid clean-up of ergot alkaloid extracts from rye and wheat. researchgate.netsci-hub.ru

The table below summarizes recovery data from various studies employing these sample preparation techniques for ergocornine and related ergot alkaloids.

Analyte(s)MatrixMethodExtraction SolventClean-upRecovery (%)Reference
Ergocornine, Ergocristine, Ergocryptine, ErgosineCerealsQuEChERSAcetonitrile-basedd-SPE60 - 70 nih.govmdpi.com
ErgovalineTall Fescue Seed & StrawQuEChERS2.1 mM Ammonium Carbonate / Acetonitrile (50/50, v/v)d-SPE (MgSO₄, NaCl)91 - 101 nih.govoregonstate.edu
Ergocornine, Ergosine, Ergocryptine, ErgocristineBarleySLEAcetonitrile / Water / Acetic Acid (79:20:1 v/v/v)None ("Dilute-and-shoot")80 - 91 nih.govmdpi.com
Ergocornine, Ergotamine, etc.WheatSLE & SPEMethanol / 0.25% H₃PO₄ (40+60)Strong Cation-Exchange (SCX) SPE Disk88.1 (mean) oup.com
12 Ergot AlkaloidsOat-based foodsQuEChERSAcetonitrile / Ammonium Carbonate (85:15, v/v)d-SPE (C18/Z-Sep+)89.7 - 109 nih.gov

Challenges in Epimer-Specific Quantification and Identification in Complex Matrices

A significant analytical challenge in the study of ergocornine is the presence of its epimer, ergocorninine. Ergot alkaloids possess a double bond at the C9–C10 position, which allows for epimerization at the C8 carbon. nih.govmdpi.com This results in the interconversion between the C8-(R) isomer (the "-ine" form, such as ergocornine) and the C8-(S) isomer (the "-inine" form, such as ergocorninine). nih.gov This epimerization is influenced by factors such as pH, temperature, and light, and can occur during sample storage, extraction, and analysis, altering the natural ratio of the two forms. nih.gov

The primary challenges in epimer-specific analysis include:

Chromatographic Separation: The structural similarity between epimers makes their chromatographic separation difficult. Achieving baseline separation is essential for accurate quantification. restek.com Specialized liquid chromatography columns, such as those with a biphenyl (B1667301) stationary phase, and specific mobile phase conditions (either acidic or alkaline) are often required to resolve the epimer pairs. nih.govrestek.com For example, while C18 columns often require high pH conditions, a Raptor Biphenyl column can achieve separation under more conventional acidic conditions. restek.com

Mass Spectrometric Identification: In tandem mass spectrometry (MS/MS), the fragmentation patterns of ergocornine and ergocorninine are identical. nih.gov This means that MS/MS alone cannot differentiate between the two epimers; their identification relies entirely on their chromatographic retention times.

Matrix Effects: When using liquid chromatography coupled with mass spectrometry (LC-MS), co-eluting compounds from complex matrices can enhance or suppress the ionization of the target analytes in the MS source. nih.govtandfonline.com This "matrix effect" can lead to significant underestimation or overestimation of the true concentration of each epimer. tandfonline.com The magnitude of this effect can vary between different matrices and even between the two epimers themselves. nih.gov

Lack of Certified Reference Materials: The commercial availability of certified reference materials and isotopically labeled internal standards for all individual ergot alkaloid epimers is limited. tandfonline.com This complicates the development of highly accurate quantitative methods and the correction for matrix effects and procedural losses.

Understanding Epimerization Dynamics: The equilibrium between the two epimers is not always a 50:50 ratio. Quantum chemical models have suggested that for ergocornine, the S-epimer (ergocorninine) is slightly preferred at equilibrium. nih.gov However, the exact dynamics are complex and not fully understood, making it difficult to ascertain whether a measured ratio reflects the original sample composition or is an artifact of the analytical process. nih.gov

These challenges underscore the need for carefully validated analytical methods that can both separate the epimers and account for potential matrix interferences to provide reliable, epimer-specific quantification of ergocornine in research.

Structure Activity Relationship Sar Studies of Ergocornine and Its Analogs

Influence of C-8 Epimerism (R- vs. S-Isomers) on Biological Activity Profiles

A critical determinant of the biological activity of peptide ergot alkaloids like ergocornine (B135324) is the stereochemistry at the C-8 position of the ergoline (B1233604) ring. nih.gov These alkaloids exist as pairs of epimers: the (8R)-isomers, designated with the suffix "-ine" (e.g., ergocornine), and the (8S)-isomers, which have the suffix "-inine" (e.g., ergocorninine). nih.govnih.govresearchgate.net These two forms can interconvert through a process called epimerization, often influenced by factors like pH, solvent, and temperature. nih.govnih.govresearchgate.net

Historically, the R-epimers have been considered the biologically active forms, responsible for the primary pharmacological and toxic effects, such as vasoconstriction. nih.govnih.govresearchgate.net The S-epimers, in contrast, were often deemed to be biologically inactive or significantly less potent. nih.govnih.govresearchgate.netresearchgate.net This difference in activity is attributed to the three-dimensional conformation of the molecule; the spatial orientation of the substituent at C-8 is crucial for optimal binding to the target receptor's active site. The R-configuration typically allows for a more favorable interaction with the receptor.

Table 1: General Comparison of C-8 Epimers of Peptide Ergot Alkaloids

Feature(8R)-Isomers (-ine form)(8S)-Isomers (-inine form)
Example ErgocornineErgocorninine (B1246796)
Stereochemistry R-configuration at C-8S-configuration at C-8
Biological Activity Generally considered highly active nih.govnih.govTraditionally considered weakly active or inactive nih.govnih.govresearchgate.net
Primary Effect Potent vasoconstrictive and neurotropic effects nih.govPotential for some biological activity, subject of ongoing research nih.gov
Receptor Binding High affinity for dopaminergic, serotonergic, and adrenergic receptorsLower, but not negligible, binding affinity demonstrated in some studies nih.gov
Stability Can convert to the S-form (epimerization) nih.govCan convert to the R-form (epimerization) nih.gov

Comparative Analysis of Peptide Ergot Alkaloids with Simple Lysergic Acid Derivatives

Ergot alkaloids can be broadly classified based on the substituent at the C-8 position. Ergocornine is a member of the ergopeptine or peptide alkaloid class, which is characterized by a complex cyclol tripeptide moiety attached via an amide linkage to the lysergic acid scaffold. nih.govmdpi.com This class is distinct from the simple lysergic acid derivatives, such as ergometrine (also known as ergonovine), where the lysergic acid carboxyl group is amidated with a small amino alcohol. researchgate.netnih.gov

The structural difference between these two groups results in markedly different pharmacological profiles. The large, bulky tripeptide side chain of ergopeptines like ergocornine generally confers high affinity and complex interactions, particularly at adrenergic and dopaminergic receptors. researchgate.net This intricate side chain provides multiple points of interaction with the receptor, contributing to high potency and often prolonged duration of action. These compounds are typically associated with potent vasoconstrictive effects and significant activity within the central nervous system. researchgate.net

In contrast, the simpler lysergic acid amides, with their smaller side chains, tend to exhibit higher affinity for serotonin (B10506) receptors and have more pronounced effects on smooth muscle, particularly the uterus. researchgate.net While they share the same ergoline pharmacophore, the absence of the complex peptide structure alters their receptor binding profile and subsequent biological response.

Table 2: Structural and Pharmacological Comparison of Ergot Alkaloid Classes

FeaturePeptide Ergot Alkaloids (Ergopeptines)Simple Lysergic Acid Derivatives
Example Compound Ergocornine, ErgotamineErgometrine, Lysergic Acid Amide
C-8 Substituent Complex cyclol tripeptide structure nih.govSimple amino alcohol or amide group nih.gov
Molecular Weight HighRelatively Low
Primary Receptor Affinities High affinity for α-adrenergic and dopamine (B1211576) receptors researchgate.netHigh affinity for serotonin receptors researchgate.net
Primary Biological Effects Potent and sustained vasoconstriction, neurotropic effects researchgate.netPotent uterine stimulation (oxytocic)
Structural Complexity HighLow

Correlation between Specific Substituents on the Ergoline Ring and Receptor Affinity/Selectivity

The diverse pharmacological activities of ergoline derivatives stem from specific substitutions on the core ring structure. nih.gov Beyond the C-8 position, modifications at other sites, such as the N-1, N-6, and C-2 positions, can dramatically alter receptor affinity and selectivity.

N-1 Position: Substitution at the indole (B1671886) nitrogen (N-1) can influence dopaminergic activity. For example, methylation at this position is a common feature in many potent dopamine agonists.

N-6 Position: The methyl group at the N-6 position is crucial for the activity of most natural ergot alkaloids. Derivatives with different substituents at this position can have altered pharmacological profiles.

C-2 Position: Substitution at the C-2 position can significantly enhance dopamine agonist activity. A prime example is the bromination of ergocryptine to produce bromocriptine, which substantially increases its affinity and efficacy at dopamine D2 receptors. researchgate.net

Saturation of the C-9 to C-10 Double Bond: Dihydrogenation of the double bond between carbons 9 and 10 in the ergoline D-ring (creating dihydroergot alkaloids) generally reduces vasoconstrictor activity at α-adrenergic and serotonin receptors while sometimes enhancing central dopamine agonist properties.

These relationships demonstrate that the ergoline skeleton is a versatile template. By systematically modifying its peripheral substituents, chemists can fine-tune the molecule's interaction with various G-protein coupled receptors, shifting its profile from a potent vasoconstrictor to a selective dopamine agonist or a serotonin antagonist.

Table 3: Influence of Ergoline Ring Substituents on Receptor Selectivity

Position of SubstitutionType of SubstituentGeneral Effect on Receptor Affinity/SelectivityExample Compound
C-8 Tripeptide MoietyHigh affinity for α-adrenergic and dopamine receptors researchgate.netErgocornine
C-8 Simple AmideIncreased affinity for serotonin receptors researchgate.netErgometrine
C-2 Halogen (e.g., Bromine)Strongly increases dopamine D2 receptor agonist activity researchgate.netBromocriptine
C-9=C-10 Bond Saturation (Dihydrogenation)Reduces vasoconstrictor effects; may enhance central dopaminergic activityDihydroergotamine

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. wikipedia.orglongdom.orgnih.gov In the context of ergocornine and its analogs, QSAR models are developed to establish a mathematical correlation between molecular descriptors and a specific pharmacological endpoint, such as receptor binding affinity or functional activity. longdom.orgjocpr.com

The process of developing a QSAR model typically involves several steps:

Data Set Compilation: A series of ergot alkaloids with known biological activities (e.g., Ki values for a specific receptor) is assembled.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing molecular shape and branching), quantum-chemical descriptors (e.g., charge distribution), and physicochemical properties (e.g., lipophilicity).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. longdom.org

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new, untested compounds. wikipedia.org

For ergot alkaloids, QSAR studies can provide valuable insights into the key structural features that govern receptor interactions. These models can help identify the specific steric, electronic, and hydrophobic properties of the ergoline structure that are essential for high-affinity binding, aiding in the rational design of new derivatives with improved potency and selectivity. jocpr.com

Table 4: Components of a Typical QSAR Model for Ergot Alkaloids

ComponentDescriptionExamples for Ergot Alkaloids
Biological Activity (Dependent Variable) The measured pharmacological effect to be predicted.Receptor binding affinity (Ki), functional potency (EC50), toxicity (IC50).
Molecular Descriptors (Independent Variables) Numerical values that characterize the structure and properties of the molecules. jocpr.comMolecular weight, LogP (lipophilicity), molar refractivity, dipole moment, number of hydrogen bond donors/acceptors.
Mathematical Model The equation or algorithm that links the descriptors to the biological activity. longdom.orgMultiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Artificial Neural Networks (ANN).
Application The use of the validated model.Predicting the activity of novel ergoline derivatives, guiding lead optimization in drug discovery, risk assessment. nih.gov

Future Research Directions and Methodological Advancements in Ergocornine Studies

Development of More Specific and Sensitive Analytical Techniques for Low-Level Detection

The accurate quantification of ergocornine (B135324) and its epimers in various matrices, such as food, feed, and biological tissues, is paramount for regulatory monitoring and toxicological assessment. While methods like liquid chromatography with tandem mass spectrometry (LC-MS/MS) and liquid chromatography with fluorescence detection (LC-FLD) are the current mainstays, future research is aimed at overcoming existing limitations and enhancing detection capabilities. mdpi.comnih.gov

A primary challenge in current LC-MS analysis is the "matrix effect," where co-extracted components from the sample interfere with the ionization of ergocornine, potentially leading to inaccurate quantification. researchgate.net Future work will focus on developing more robust sample preparation and clean-up procedures to mitigate these effects. Techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being refined for ergot alkaloid extraction. mdpi.com

The development of novel recognition elements is a promising frontier. Aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets, are being explored as highly specific alternatives to traditional antibodies or molecularly imprinted polymers (MIPs) for the selective extraction of ergocornine from complex mixtures. mdpi.com Furthermore, there is a drive to create sum parameter methods (SPM) that can quantify the total ergot alkaloid content by targeting the common ergoline (B1233604) backbone, offering a rapid screening alternative to the individual analysis of numerous compounds. researchgate.net

The ultimate goal is to achieve lower limits of detection (LOD) and quantification (LOQ) to enforce stricter regulatory standards and better protect consumer health. nih.govnih.gov The table below summarizes some emerging analytical techniques and their potential advantages.

Analytical TechniquePrinciple of OperationPotential Advantages
UHPLC-MS/MS Ultra-high performance liquid chromatography coupled with tandem mass spectrometry.High sensitivity and specificity; ability to quantify both R and S-epimers simultaneously. nih.gov
Aptamer-Based Extraction Utilizes synthetic nucleic acid ligands for highly specific binding.Higher specificity than MIPs; robust and produced without using animals. mdpi.com
Sum Parameter Methods (SPM) Derivatization of the common ergoline backbone for total alkaloid quantification.Rapid screening; simultaneous targeting of all major ergot alkaloids. researchgate.net
HPTLC-FLD High-performance thin-layer chromatography with fluorescence detection.Cost-effective; suitable for rapid screening of multiple samples. researchgate.net

Elucidation of Novel Receptor Binding Mechanisms and Downstream Signaling Pathways

A key area of investigation is the differential binding kinetics and signaling pathways activated by ergocornine and its S-epimer, ergocorninine (B1246796). Studies on related ergot alkaloids have shown that R- and S-epimers can induce sustained, yet distinct, vascular contractile responses, suggesting they engage with receptors differently. oup.comdntb.gov.ua Elucidating these differences for ergocornine is crucial. This involves investigating not just binding affinity but also receptor residence time and the specific G-protein or β-arrestin pathways that are activated or inhibited upon binding.

Advanced biophysical techniques, such as Förster resonance energy transfer (FRET)-based assays, can provide mechanistic insights into how receptor complexes form and how different domains of the receptor, like the transmembrane domain (TMD), influence signaling outcomes. nih.gov Understanding these nuanced mechanisms could pave the way for designing compounds with more selective receptor activity or developing targeted antagonists to counteract ergocornine toxicity.

Refined Biosynthesis Pathway Engineering for Controlled Production of Specific Isomers

The production of ergocornine, whether for research or potential therapeutic applications, relies on fungal fermentation, primarily with species of Claviceps. The natural process, however, yields a mixture of alkaloids. The future lies in harnessing synthetic biology to engineer these pathways for the controlled and specific production of ergocornine or its desired isomers.

The biosynthetic pathway for ergot alkaloids begins with the prenylation of L-tryptophan by the enzyme dmaW, followed by a series of enzymatic steps orchestrated by genes typically found in a single "eas" cluster. mdpi.com Researchers have successfully reconstituted portions of this pathway in heterologous hosts like Aspergillus nidulans. mdpi.com This provides a foundational platform for pathway engineering.

Future efforts will focus on:

Enzyme Modification: Altering the substrate specificity or catalytic efficiency of key enzymes to channel metabolic flux towards ergocornine and away from other ergot alkaloids.

Regulatory Control: Implementing synthetic promoters and regulatory circuits to control the expression of biosynthetic genes, allowing for inducible and high-titer production.

Host Optimization: Utilizing statistically-driven optimization techniques, such as Plackett–Burman and Box–Behnken designs, to fine-tune fermentation parameters (e.g., medium composition, temperature) for maximal yield in genetically improved fungal strains. mdpi.com

These advancements will not only provide a reliable source of specific ergocornine isomers for research but also open the possibility of producing novel, non-natural ergot alkaloid analogs with potentially unique properties.

Deeper Investigation into the Biological Activities and Mechanisms of Action of S-Epimers

For decades, the S-epimers of ergot alkaloids, such as ergocorninine, were largely dismissed as biologically inactive or significantly less potent than their corresponding R-epimers (e.g., ergocornine). oup.comusask.ca However, a growing body of recent evidence has overturned this assumption, demonstrating that S-epimers possess significant biological activity, including the ability to induce vasoconstriction. oup.comusask.caresearchgate.net

This paradigm shift necessitates a comprehensive re-evaluation of the toxicology and pharmacology of S-epimers. Future research must focus on several key areas:

Comparative Bioactivity: Systematically comparing the potency and efficacy of ergocornine and ergocorninine across a range of biological assays to quantify their relative contributions to toxicity.

Mechanism of Action: Investigating whether S-epimers act through the same receptor targets as R-epimers or if they possess unique molecular mechanisms. The observed differences in sustained vascular contraction suggest distinct interactions at the receptor level. usask.ca

Epimerization Dynamics: Understanding the factors that govern the interconversion (epimerization) between R- and S-epimers in different environments (e.g., during storage, processing, or in vivo) is critical for accurate exposure assessment. mdpi.commdpi.com

Given that S-epimers can be present in high concentrations in contaminated commodities, their inclusion in regulatory guidelines and toxicological risk assessments is essential for public health. nih.govoup.com

Epimer ComparisonErgocornine (R-Epimer)Ergocorninine (S-Epimer)
Historical View Considered the primary bioactive form.Considered inactive or less potent. oup.com
Recent Findings Potent vasoconstrictor and dopamine (B1211576) agonist. nih.govwikipedia.orgDemonstrates significant vasoconstrictive activity. usask.caresearchgate.net
Research Need Well-characterized but downstream signaling needs further elucidation.Comprehensive investigation of bioactivity and mechanism of action is urgently needed. dntb.gov.ua

Application of Advanced In Silico Models for Predicting Ergocornine Interactions

Computational, or in silico, models are becoming indispensable tools in toxicology and pharmacology, offering a rapid and cost-effective means to predict the behavior of molecules like ergocornine. nih.govnih.gov The application of these advanced models represents a significant future direction for understanding ergocornine's interactions with biological systems.

Molecular docking simulations are already being used to predict how ergot alkaloid epimers bind to the active sites of receptors like serotonin (B10506) and adrenergic receptors. nih.govresearchgate.net These models have provided structural hypotheses for the observed bioactivity of S-epimers, showing that they can form strong molecular interactions with key amino acid residues within receptor binding pockets. researchgate.net

The next wave of research will involve more sophisticated computational approaches:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of ergocornine and related alkaloids with their biological activity, helping to predict the toxicity of uncharacterized analogs. mdpi.com

Consensus Modeling: Integrating the predictions from multiple different in silico models to generate a single, more robust and reliable prediction of toxicological endpoints. frontiersin.org

Pharmacokinetic Modeling: Using physiologically based pharmacokinetic (PBPK) models to simulate the absorption, distribution, metabolism, and excretion (ADME) of ergocornine, predicting its fate in the body and potential for drug-drug interactions. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the key chemical and structural properties of ergocornine tartrate relevant to its stability and handling in laboratory settings?

  • Methodological Answer : Ergocornine tartrate is a semi-synthetic ergot alkaloid derivative with limited water solubility but high solubility in organic solvents like acetone and chloroform. Its stability is influenced by environmental factors such as light, temperature, and incompatible materials (e.g., oxidizing agents). Storage recommendations include airtight containers at controlled room temperature (15–25°C) to prevent degradation. Structural analysis via mass spectrometry (MS) reveals a peptide-like ring system with an isopropyl side chain, critical for its bioactivity .

Q. How is ergocornine tartrate synthesized, and what analytical techniques are used to confirm its purity and structural integrity?

  • Methodological Answer : Synthesis typically involves hydrogenation of ergocornine followed by salt formation with tartaric acid. Analytical validation includes reverse-phase high-performance liquid chromatography (RP-HPLC) for purity assessment, coupled with photodiode array (PDA) detection to identify impurities. Structural confirmation employs electrospray ionization mass spectrometry (ESI-MS) to detect characteristic fragmentation patterns (e.g., m/z 544.2 for dehydrated ergocornine) and infrared (IR) spectroscopy for functional group verification .

Advanced Research Questions

Q. What experimental designs are optimal for investigating the pharmacokinetic profile of ergocornine tartrate in preclinical models?

  • Methodological Answer : A factorial design (e.g., 2³ or Box-Behnken) is recommended to optimize variables such as dose, administration route, and sampling intervals. In vivo studies using Sprague-Dawley rats should include longitudinal blood sampling and tissue distribution analysis via LC-MS/MS. Endpoints like bioavailability, half-life, and metabolite identification require validated bioanalytical protocols adhering to ICH guidelines .

Q. How can researchers resolve contradictions in reported biological effects of ergocornine tartrate, such as its dual impact on hormonal pathways?

  • Methodological Answer : Systematic reviews and meta-analyses should be conducted to reconcile conflicting data (e.g., prolactin inhibition vs. dopamine receptor modulation). Dose-response studies using standardized models (e.g., 7,12-dimethylbenzanthracene-induced mammary tumors in rats) can clarify mechanisms. Employing CRISPR-edited cell lines to isolate receptor-specific effects may further disentangle pathway interactions .

Q. What advanced spectroscopic or chromatographic methods are recommended for characterizing ergocornine tartrate degradation products under stress conditions?

  • Methodological Answer : Stress testing (hydrolysis, oxidation, photolysis) followed by LC-MS/MS with quadrupole time-of-flight (Q-TOF) detection enables precise identification of degradation products. Stability-indicating methods should be developed using Quality by Design (QbD) principles, with Design of Experiments (DOE) to optimize parameters like mobile phase composition and column temperature .

Q. What in vivo models and endpoints are most appropriate for evaluating the antitumor efficacy of ergocornine tartrate, based on existing mechanistic data?

  • Methodological Answer : The Sprague-Dawley rat model with 7,12-dimethylbenzanthracene (DMBA)-induced mammary tumors is well-validated. Key endpoints include tumor volume reduction, prolactin serum levels (via ELISA), and histopathological analysis. Longitudinal studies should incorporate control groups (e.g., ovariectomized rats) to isolate hormonal vs. direct antitumor effects .

Data Analysis and Reporting

Q. How should researchers address the ecological toxicity of ergocornine tartrate in environmental risk assessments?

  • Methodological Answer : Ecotoxicity studies must evaluate persistence, bioaccumulation, and mobility using OECD guidelines. Data from soil/water microcosm experiments should be analyzed via ANOVA to assess dose-dependent effects. Reporting must include hazard quotients (HQ) and reference to regulatory frameworks like REACH .

Q. What statistical approaches are critical for analyzing dose-response relationships in ergocornine tartrate studies?

  • Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) are ideal for dose-response analysis. For multifactorial designs, mixed-effects models account for variability in biological replicates. Sensitivity analysis should validate assumptions about thresholds for therapeutic vs. toxic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.